Dodecyl methanesulfonate

Description

Contextualizing Alkyl Methanesulfonates within Organic Chemistry

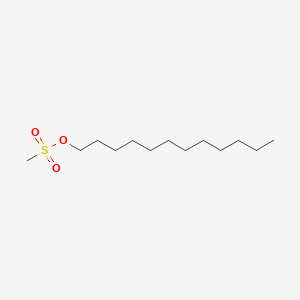

Alkyl methanesulfonates, also known as alkyl mesylates, are esters of methanesulfonic acid with the general formula R-OSO₂CH₃, where R represents an alkyl group. alfa-chemistry.com In the case of dodecyl methanesulfonate (B1217627), the alkyl group is a dodecyl chain (C₁₂H₂₅). These compounds are characterized by the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. alfa-chemistry.com This property makes alkyl methanesulfonates valuable reagents in organic synthesis.

The synthesis of alkyl methanesulfonates can be achieved through several routes, most commonly by the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. google.comgoogle.com Another method involves the esterification of sulfonic acids with alkyl alcohols. alfa-chemistry.com

Alkyl methanesulfonates are a class of alkylating agents, meaning they can introduce an alkyl group into a substrate molecule. alfa-chemistry.comaacrjournals.org This reactivity is central to their utility in various chemical transformations. The nature of the alkyl group can influence the reaction mechanism, which can proceed via either an Sₙ1 or Sₙ2 pathway. aacrjournals.orgnih.gov Primary alkyl methanesulfonates typically favor the Sₙ2 mechanism. aacrjournals.org

Scope and Significance of Dodecyl Methanesulfonate Research

This compound (C₁₃H₂₈O₃S) is a long-chain alkyl methanesulfonate that has found applications in diverse areas of chemical research. alfa-chemistry.com Its structure, featuring a long, nonpolar dodecyl tail and a polar methanesulfonate head, imparts surfactant-like properties to the molecule. ontosight.ai This amphiphilic nature makes it a subject of interest in studies involving interfaces and self-assembly.

One of the significant research applications of this compound is as a chemical intermediate in the synthesis of other complex molecules. chemicalbook.com Its ability to act as an alkylating agent allows for the introduction of the dodecyl group into various organic frameworks. aacrjournals.org

Furthermore, long-chain alkyl sulfonates, including this compound, are utilized in analytical chemistry. They can be employed as ion-pairing reagents in chromatography to separate water-soluble basic analytes. alfa-chemistry.com The research also extends to its potential use in biochemical assays to investigate biological membranes and the interactions of surfactants with membrane proteins. ontosight.ai

Evolution of Methanesulfonate Chemistry in Scholarly Pursuits

The foundations of methanesulfonate chemistry were laid in the mid-19th century with the discovery of methanesulfonic acid (MSA) by Hermann Kolbe between 1842 and 1845. wikipedia.org Initially termed methyl hyposulphuric acid, its discovery stemmed from earlier work on the reaction of carbon disulfide with moist chlorine. wikipedia.org The industrial production of MSA was later optimized, paving the way for the synthesis of its various derivatives, including methanesulfonate esters.

The development of sulfonate esters as key reagents in organic synthesis gained momentum throughout the 20th century. Their role as effective leaving groups in substitution and elimination reactions became a cornerstone of synthetic strategy. eurjchem.com The early 1900s saw the first reported preparation of ethyl methanesulfonate, another simple alkyl methanesulfonate. acs.org

In recent years, research has continued to expand the synthetic utility of sulfonate esters, with the development of new catalytic systems and more environmentally benign synthesis methods. eurjchem.comnih.gov The study of alkyl methanesulfonates, including this compound, remains an active area of investigation, driven by their versatility as alkylating agents and their potential applications in materials science and medicinal chemistry. alfa-chemistry.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₈O₃S |

| Molecular Weight | 264.43 g/mol |

| CAS Number | 51323-71-8 |

| Density | 0.977 g/cm³ |

| Boiling Point | 370.9 °C at 760 mmHg |

| Flash Point | 178.1 °C |

| Refractive Index | 1.45 |

Source: chemsrc.comlarodan.com

Structure

3D Structure

Properties

IUPAC Name |

dodecyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFILLDBEINNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289540 | |

| Record name | Dodecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51323-71-8 | |

| Record name | NSC61860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYL METHANESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of Dodecyl Methanesulfonate Reactions

Elucidation of Reaction Pathways Involving Methanesulfonate (B1217627) Leaving Groups

The methanesulfonate ("mesylate") group is a highly effective leaving group in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate anion. organic-chemistry.org This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile replaces a leaving group on an electrophilic carbon atom. libretexts.org The two primary mechanisms for these reactions are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. organic-chemistry.orgyoutube.com

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. libretexts.org S(_N)2 reactions are favored for primary and, to a lesser extent, secondary substrates due to the need for the nucleophile to access the back side of the carbon-leaving group bond. masterorganicchemistry.com Given that dodecyl methanesulfonate is a primary alkyl sulfonate, it is expected to readily undergo S(_N)2 reactions. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The S(_N)1 mechanism , in contrast, is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. organic-chemistry.org S(_N)1 reactions are favored for tertiary substrates because they can form relatively stable carbocations. masterorganicchemistry.com For primary substrates like this compound, the formation of a primary carbocation is highly unfavorable, making the S(_N)1 pathway unlikely under most conditions. masterorganicchemistry.com

The reactivity of a leaving group is often correlated with the pKa of its conjugate acid. nih.gov Methanesulfonic acid is a strong acid, indicating that the methanesulfonate anion is a weak conjugate base and therefore a good leaving group, comparable in leaving group ability to tosylates and sometimes even better than halides like iodide in certain contexts. organic-chemistry.orgnih.gov Studies comparing various leaving groups on a neopentyl skeleton, which is sterically hindered, showed that triflate was the best leaving group, followed by iodide and bromide, which were more reactive than methanesulfonate and p-toluenesulfonate. nih.govresearchgate.net

While this compound is an alkyl sulfonate, the study of aryl methanesulfonate transformations provides valuable insights into the behavior of the methanesulfonate leaving group. Aryl methanesulfonates can be used to generate diaryl ethers through a process involving the in-situ deprotection of the methanesulfonate to a phenoxide, followed by a nucleophilic aromatic substitution (S(_N)Ar) reaction with an activated aryl halide. mdpi.com This demonstrates the utility of the methanesulfonyl group as a protecting group for phenols that can later be activated for further reactions. mdpi.com

In some instances, aryl methanesulfonates with electron-withdrawing groups, which are typically unreactive, have been shown to react smoothly with aryl halides to form diaryl ethers. mdpi.com Furthermore, the coupling of aryl sulfonates with alkyl C-O electrophiles can be achieved, highlighting the versatility of these compounds in cross-coupling reactions. rsc.org Mechanistic studies on these reactions sometimes suggest the involvement of radical pathways. rsc.org

Chemical Reactivity and Stability Investigations

The hydrolysis of sulfonate esters can, in principle, occur through different mechanistic pathways, including stepwise addition-elimination mechanisms involving a pentacoordinate intermediate, or concerted mechanisms with a single transition state. nih.gov The debate between these mechanisms is ongoing. nih.govacs.orgresearchgate.net Some studies on the alkaline hydrolysis of aryl sulfonates have presented evidence for a shift from a stepwise to a concerted mechanism depending on the leaving group's ability. acs.orgresearchgate.net However, other computational and experimental work suggests a concerted pathway with an early transition state and little bond cleavage to the leaving group. acs.orgresearchgate.net

The formation of methyl methanesulfonate from methanesulfonic acid and methanol (B129727) has been shown to proceed via cleavage of the methanol C-O bond, which is consistent with the reversal of established mechanisms for the solvolysis of sulfonate esters. pqri.org The presence of water can significantly reduce the formation of sulfonate esters. researchgate.net

The methanesulfonate anion exhibits high electrochemical stability. rsc.org Studies on the electrochemical reduction of this compound in deuterated media indicate that the reaction does not follow a single, uniform pathway, with dodecyl anions playing a dominant role in the reaction mechanism. tandfonline.com

At high anodic potentials (between +2.9 and +3.7 V vs. SHE in concentrated solutions), the methanesulfonate anion can undergo electro-oxidation. rsc.org This oxidation leads to the formation of methylsulfonyloxyl radicals (CH(_3)S(O)(_2)O•). rsc.org These radicals can then recombine to form bis(methanesulfonyl) peroxide. rsc.orgresearchgate.netulisboa.pt

While specific studies on the state-dependent reactivity of this compound in biological system models are not prevalent, related research offers insights. For instance, the enzyme MsuD, an alkanesulfonate monooxygenase, is involved in the C-S bond cleavage of alkanesulfonates. nih.gov The structure of MsuD reveals a solvent-exposed active site and provides clues into substrate binding and the catalytic mechanism. nih.gov

Furthermore, some enzymes, like certain carbonic anhydrases, have been shown to exhibit sulfatase activity, hydrolyzing simple methanesulfonate derivatives to their corresponding phenols. tandfonline.com In the context of skin sensitization, this compound is classified as an S(_N)2 electrophile. nih.gov Its potency as a sensitizer (B1316253) is related to both its electrophilic reactivity and its hydrophobicity. nih.gov

The interaction of surfactants like sodium dodecyl sulfate (B86663), which shares the dodecyl chain with this compound, with biological systems has been studied. For example, the micellization of sodium dodecyl sulfate can be influenced by other ions present in the solution. acs.org This highlights how the aggregation state and local environment can affect the reactivity and interactions of long-chain alkyl compounds.

Catalytic Roles in Organic Transformations

Methanesulfonic Acid as a Brønsted Acid Catalyst

Methanesulfonic acid (CH₃SO₃H or MSA) is a strong organic acid that is widely utilized as a Brønsted acid catalyst in a multitude of organic transformations. rsc.orgarkema.com Its catalytic efficacy stems from its high acidity, with a pKa of approximately -1.92, placing it in a category with strong mineral acids like sulfuric acid. rsc.org Unlike concentrated sulfuric acid, however, MSA is not a strong oxidizing agent, which offers greater selectivity in many reactions. rsc.org

MSA is recognized as an environmentally benign or "green" catalyst. researchgate.net It is readily biodegradable, ultimately breaking down into carbon dioxide and sulfate. thieme-connect.depsu.edu It is also less corrosive and toxic than many traditional mineral acids. psu.edu Available as a colorless liquid, often in a 70% aqueous solution or in anhydrous form, it is soluble in organic solvents, making it suitable for a wide range of reaction conditions. psu.edu These properties make MSA an attractive choice for industrial applications, including esterification, alkylation, and condensation reactions. rsc.org

| Acid | pKa |

|---|---|

| Methanesulfonic Acid (MSA) | -1.92 rsc.org |

| Sulfuric Acid (H₂SO₄) | -3.0 |

| p-Toluenesulfonic Acid (pTSA) | -2.8 |

| Triflic Acid (CF₃SO₃H) | -14 |

| Acetic Acid (CH₃COOH) | 4.76 |

Mechanistic Insights into Methanesulfonic Acid-Mediated Esterification and Alkylation Reactions

Methanesulfonic acid's strong Brønsted acidity makes it an effective catalyst for both esterification and alkylation reactions. These reactions are fundamental in organic synthesis for creating C-O and C-C bonds, respectively.

Esterification Reactions

The MSA-catalyzed esterification, such as the reaction between a carboxylic acid and an alcohol, generally proceeds via a well-accepted acid-catalyzed mechanism. The primary role of MSA is to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by the alcohol.

The general mechanism involves the following steps:

Protonation of the carbonyl group: The carboxylic acid is protonated by MSA, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water leaves, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the methanesulfonate anion or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

Kinetic studies on the esterification of various free fatty acids (FFAs) with alcohols using MSA as a catalyst have shown that the reaction often follows second-order kinetics. niscpr.res.in The efficiency of the reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of alcohol to acid. For instance, in the esterification of FFAs in Jatropha oil with methanol, increasing the temperature from 45°C to 60°C significantly increased the conversion rate. niscpr.res.in Similarly, studies on the esterification of palmitic acid with long-chain alcohols like n-decanol have achieved near-quantitative conversion using an MSA-based catalyst. mdpi.com

| Fatty Acid Source/Type | Alcohol | Catalyst | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Jatropha Oil (FFA) | Methanol | Methanesulfonic Acid | 60°C, 20:1 Methanol:FFA ratio, 1 wt% catalyst | 97.9% conversion | niscpr.res.in |

| Levulinic Acid | n-Hexanol | Methanesulfonic Acid | 3:1 Alcohol:Acid ratio, 0.1 wt% catalyst | Activation Energy: 61 kJ/mol | researchgate.net |

| Palmitic Acid | n-Butanol | MSA on UiO-66 support | 100°C, 2h, 3:1 Alcohol:Acid ratio | 99.2% conversion | mdpi.com |

| Stearic Acid | Methanol | MSA on Lignin-derived Carbon | 260°C, 5 min, 9:1 Alcohol:Acid ratio, 5 wt% catalyst | 91.1% yield | acs.org |

Alkylation Reactions

MSA is also a proficient catalyst for Friedel-Crafts alkylation reactions, where an alkyl group is attached to an aromatic ring. A pertinent example is the alkylation of benzene (B151609) with a long-chain olefin like 1-dodecene (B91753) to produce linear alkylbenzenes, which are precursors to biodegradable detergents. rsc.org

The mechanism involves the protonation of the alkene by MSA to form a carbocation intermediate. This electrophilic carbocation is then attacked by the nucleophilic aromatic ring. A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst.

In the case of the alkylation of benzene with 1-dodecene, the initial carbocation can undergo hydride shifts, leading to the formation of several isomeric products (2-, 3-, 4-, 5-, and 6-phenyldodecane). rsc.org MSA offers significant advantages over traditional Friedel-Crafts catalysts like hydrofluoric acid (HF) or aluminum chloride (AlCl₃), as it is less toxic, non-volatile, and less corrosive. rsc.org Research has shown high conversion yields for 1-dodecene (98%) and high selectivity for the desired monoalkylated products (>90%) when using MSA as the catalyst. rsc.org

| Aromatic Substrate | Alkylating Agent | Key Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Benzene | 1-Dodecene | MSA catalyst | 98% conversion of 1-dodecene; >90% selectivity for monoalkylated products | rsc.org |

| Phenol | Cyclohexene | MSA catalyst used for equilibrium studies | MSA found to be a poor catalyst for ring alkylation, favoring etherification studies | unive.it |

| 1,3-Dimethoxybenzene | N-Phenylmaleimide | 25 mol% MeSO₃H in DCE, 60°C | 80% yield of 3-arylsuccinimide | thieme-connect.de |

Environmental Fate and Biogeochemical Cycling of Alkyl Methanesulfonates

Biodegradation Pathways of Methanesulfonates

The microbial breakdown of dodecyl methanesulfonate (B1217627) is the primary mechanism for its removal from the environment. This process is largely dependent on the ability of microorganisms to recognize and metabolize the sulfonate group, cleaving the carbon-sulfur bond to utilize the sulfur for growth and releasing the alkyl chain for further degradation.

A diverse range of microorganisms possess the metabolic machinery to utilize sulfonates and sulfate (B86663) esters as a source of sulfur for growth, especially in sulfate-limited conditions. These organisms can cleave the sulfonate group from the carbon backbone, a process known as desulfonation. The expression of the enzymes responsible for this process is often repressed in the presence of inorganic sulfate, indicating a regulated metabolic pathway that allows microbes to access alternative sulfur sources when preferred ones are scarce.

The initial step in the biodegradation of long-chain alkyl sulfonates, analogous to dodecyl methanesulfonate, often involves the terminal oxidation of the alkyl chain. This is followed by a process of β-oxidation, which progressively shortens the carbon chain. This metabolic strategy is common for the degradation of various aliphatic hydrocarbons by aerobic bacteria.

The key to the microbial metabolism of alkyl methanesulfonates lies in the enzymatic cleavage of the stable carbon-sulfur (C-S) bond. This desulfonation is typically an oxygen-dependent process catalyzed by monooxygenase enzymes. These enzymes introduce an oxygen atom into the substrate, leading to the formation of an unstable intermediate that subsequently breaks down, releasing sulfite (B76179) (SO₃²⁻) and an aldehyde. The sulfite is then readily oxidized to sulfate (SO₄²⁻), which can be assimilated by the microorganism.

For instance, in the case of fluorotelomer sulfonic acids, alkanesulfonate monooxygenase has been identified as the enzyme responsible for desulfonation in sulfur-free growth media. This highlights the specific enzymatic systems that are induced to scavenge sulfur from organosulfonate compounds. While the specific enzymes for this compound have not been characterized, it is highly probable that a similar monooxygenase-mediated mechanism is involved in its biodegradation.

Environmental Transformation and Persistence

The rate and extent of this compound degradation in the environment are influenced by a variety of physicochemical and biological factors. Its persistence is therefore dependent on the conditions prevalent in different environmental matrices.

The degradation kinetics of alkyl methanesulfonates are subject to several environmental variables. Studies on the closely related linear alkylbenzene sulfonates (LAS) provide valuable insights into the factors that likely control the persistence of this compound.

| Factor | Influence on Degradation Rate | Rationale |

| Temperature | Increases with temperature | Microbial activity and enzyme kinetics are generally enhanced at higher temperatures, up to an optimal point. |

| Oxygen Availability | Higher in aerobic conditions | The initial enzymatic attack on the alkyl chain and the desulfonation process are often oxygen-dependent. |

| Microbial Population | Faster with acclimated consortia | The presence of a microbial community already adapted to utilizing sulfonates as a sulfur source significantly accelerates degradation. |

| Alkyl Chain Length | Generally decreases with increasing chain length | Longer alkyl chains can exhibit lower bioavailability and may be more recalcitrant to initial enzymatic attack. |

| Sorption | Can decrease bioavailability | Adsorption to soil organic matter or sediments can sequester the compound, making it less accessible to microbial degradation. |

| Presence of alternative sulfur sources | Can be inhibited | The presence of readily available inorganic sulfate can repress the expression of desulfonation enzymes. |

This table provides a summary of factors likely influencing the degradation kinetics of this compound, based on data from related compounds like linear alkylbenzene sulfonates.

In aquatic environments, temperature plays a crucial role, with degradation being significantly inhibited at lower temperatures. The presence of an adapted microbial inoculum also kinetically enhances the degradation process. In terrestrial systems, sorption to soil particles can reduce the bioavailability of the compound, potentially leading to increased persistence.

The biodegradation of long-chain alkyl sulfonates proceeds through the formation of various intermediate metabolites. While specific transformation products for this compound have not been extensively documented, the degradation pathway of analogous compounds suggests a likely sequence of events.

The primary degradation of the alkyl chain through ω- and β-oxidation would lead to the formation of shorter-chain sulfocarboxylic acids. These intermediates are more water-soluble and generally less toxic than the parent compound. Complete mineralization results in the conversion of the organic molecule to carbon dioxide, water, and inorganic sulfate.

Hypothetical Transformation Products of this compound:

| Parent Compound | Initial Oxidation Product | Intermediate Metabolites | Final Mineralization Products |

| This compound | 12-Hydroxythis compound | Short-chain sulfocarboxylic acids | Carbon Dioxide (CO₂) |

| Water (H₂O) | |||

| Sulfate (SO₄²⁻) |

This interactive table illustrates the hypothetical degradation pathway and resulting transformation products of this compound based on established metabolic routes for similar long-chain alkyl sulfonates.

Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in identifying and quantifying these polar transformation products in environmental samples.

Ecological Significance in Global Sulfur Biogeochemistry

The introduction of anthropogenic organosulfur compounds like this compound into the environment has implications for the global sulfur cycle. While natural biogenic sources of sulfur, such as dimethyl sulfide (B99878) from marine phytoplankton, dominate the global flux, localized inputs of synthetic sulfonates can significantly impact microbial community structure and function.

The biodegradation of alkyl methanesulfonates by microorganisms represents a key link in the cycling of this anthropogenic sulfur. Through desulfonation, the sulfur is converted from an organic form to inorganic sulfate. This sulfate can then be assimilated by plants and other microorganisms or, under anaerobic conditions, be used as an electron acceptor by sulfate-reducing bacteria, leading to the production of hydrogen sulfide (H₂S).

The ability of microbial communities to utilize these xenobiotic compounds as a sulfur source demonstrates their metabolic versatility and their crucial role in mitigating the accumulation of anthropogenic pollutants. However, the long-term ecological consequences of sustained inputs of such compounds, including potential shifts in microbial population dynamics and the fate of their transformation products, warrant ongoing research to fully understand their impact on the intricate web of global biogeochemical cycles.

Contribution to Oceanic Sulfur and Carbon Fluxes

Alkyl methanesulfonates, as part of the broader category of sulfonated organic compounds, are integral components of the marine biogeochemical cycles of sulfur and carbon. frontiersin.org In the upper ocean, phytoplankton and microbes play a central role in the production and cycling of these compounds. frontiersin.org Photosynthetic organisms, primarily unicellular phytoplankton, synthesize a variety of sulfonates which are then released into the seawater. innovations-report.comnsf.gov These compounds become part of the dissolved organic sulfur (DOS) pool, which, despite its relatively low concentration (typically in the nanomole per liter range), is rapidly cycled by marine microorganisms. frontiersin.orgnsf.gov

The cycling of these sulfur-containing metabolites is a critical link between marine phytoplankton and heterotrophic bacteria, facilitating the flow of nutrients and energy. nsf.gov While inorganic sulfate is abundant in seawater, certain ubiquitous marine bacteria, such as those from the SAR11 and SAR86 clades, cannot assimilate it and are therefore dependent on organic sulfur compounds for their growth. nih.gov The uptake and metabolism of phytoplankton-derived sulfonates by these bacteria represent a significant pathway for both sulfur and carbon in the marine food web. nih.govnih.gov

One of the most studied organosulfur compounds, dimethylsulfoniopropionate (DMSP), exemplifies the importance of this linkage. DMSP is estimated to account for a substantial portion, potentially 3-10%, of the carbon fixed by marine phytoplankton. nsf.gov Its breakdown by marine microbes releases volatile compounds like dimethyl sulfide (DMS), which is the most abundant biogenic source of reduced sulfur to the atmosphere. nih.govtos.org Once in the atmosphere, DMS is oxidized to form products such as methanesulfonate (MSA) aerosols, which can act as cloud condensation nuclei and influence the Earth's radiative balance. nih.gov The transformation of non-volatile sulfonates in the ocean into volatile atmospheric sulfur compounds demonstrates their crucial role in global climate regulation. nih.govtos.org

The table below summarizes key organic sulfur compounds involved in oceanic fluxes and their primary roles.

Table 1: Key Organic Sulfur Compounds in Oceanic Biogeochemical Cycles

| Compound Class | Example(s) | Primary Producers | Role in Oceanic Fluxes |

|---|---|---|---|

| Sulfonium | Dimethylsulfoniopropionate (DMSP) | Phytoplankton | Major source of dissolved organic sulfur and carbon; precursor to atmospheric DMS. nsf.govnih.gov |

| Sulfonates | 2,3-dihydroxypropane-1-sulfonate (DHPS), Cysteate | Phytoplankton, Bacteria | Serve as a key sulfur and carbon source for heterotrophic bacteria; part of the rapidly cycled DOS pool. frontiersin.orgnih.gov |

| Thiols | Methanethiol (MeSH) | Bacteria (from DMSP) | A volatile product of DMSP metabolism that contributes to oceanic sulfur emissions. frontiersin.orgnsf.gov |

| Sulfides | Dimethyl sulfide (DMS) | Bacteria (from DMSP) | The most significant biogenic sulfur gas emitted from the ocean, influencing atmospheric chemistry and climate. nih.govtos.org |

Sulfonates as Microbial Sulfur Sources in Ecosystems

Sulfonates represent a vital source of sulfur for a wide array of microorganisms, particularly in environments where more readily available inorganic sulfate may be scarce. oup.com Over 95% of the sulfur content in many aerobic soils is in the form of sulfonates and sulfate esters, highlighting their prevalence and importance as a microbial nutrient source. oup.com Many bacteria have evolved specific metabolic pathways to cleave the stable carbon-sulfur bond in sulfonates, allowing them to assimilate the sulfur for the synthesis of essential biomolecules like the amino acids cysteine and methionine. frontiersin.orgoup.com

The utilization of sulfonates is often regulated by the availability of inorganic sulfate. oup.com In the presence of sufficient sulfate, the genes responsible for sulfonate degradation are typically repressed. oup.com However, under sulfate-limited conditions, these genes are expressed, leading to the synthesis of desulfonation enzymes. oup.com This process allows microorganisms to efficiently scavenge sulfur from their environment. oup.com

The microbial degradation of sulfonates can proceed through several enzymatic pathways. In aerobic bacteria, the desulfonation of both aliphatic and aromatic sulfonates is an oxygen-dependent process. oup.com It is often carried out by enzymes such as FMNH₂-dependent monooxygenases or α-ketoglutarate-dependent taurine (B1682933) dioxygenase. oup.com These enzymes catalyze the cleavage of the C-S bond, releasing the sulfur as sulfite, which can then be assimilated into the cell's metabolic pathways. frontiersin.org

While direct studies on this compound are limited, research on related long-chain alkyl sulfonated compounds, such as dodecyl benzene (B151609) sulfonate, confirms that the sulfonate group can be microbially attacked and removed from a long alkyl chain. nih.govnih.gov Studies have shown that various bacterial species are capable of degrading sulfonated surfactants, utilizing the alkyl chain as a carbon source and the sulfonate group as a sulfur source. hibiscuspublisher.com

The table below lists examples of microbial genera known to degrade sulfonated compounds, indicating their role in the biogeochemical cycling of sulfur.

Table 2: Examples of Microbial Genera Involved in Sulfonate Degradation

| Microbial Genus | Degraded Compound(s) | Ecosystem | Significance |

|---|---|---|---|

| Pseudomonas | Sodium Dodecyl Sulfate (SDS), Alkyl Benzene Sulfonates | Soil, Aquatic Environments | Efficiently degrades common anionic surfactants, playing a key role in the bioremediation of polluted sites. hibiscuspublisher.com |

| Methylosulfonomonas | Methanesulfonic Acid (MSA) | Various Environments | Specialized methylotrophs that can utilize MSA as both a carbon and energy source. nih.gov |

| Hyphomicrobium | Methanesulfonic Acid (MSA) | Various Environments | Capable of using MSA as a substrate for growth. nih.gov |

| Escherichia | Various Sulfonates | General | Model organism for studying the regulation of sulfonate desulfonation pathways. oup.com |

Advanced Analytical and Spectroscopic Characterization of Dodecyl Methanesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation and quantification of dodecyl methanesulfonate (B1217627), particularly when it is present as a component in a complex matrix, such as in pharmaceutical formulations or environmental samples. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique well-suited for the trace analysis of volatile and semi-volatile compounds like dodecyl methanesulfonate. nih.govrroij.com The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase. The mass spectrometer then detects and helps identify the separated compounds based on their mass-to-charge ratio.

For alkyl methanesulfonates, GC-MS methods are often developed to detect potential genotoxic impurities in active pharmaceutical ingredients (APIs). researchgate.netnih.gov The analysis of this compound would typically involve direct injection onto a capillary column. globalresearchonline.net A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often effective for separating alkyl esters. nih.gov Programmed temperature gradients are employed to ensure the efficient elution of the relatively high-boiling this compound. nih.gov

Mass spectrometric detection is commonly performed in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level quantification. nih.govrroij.com In this mode, the mass spectrometer is set to monitor specific ions characteristic of the target analyte's mass spectrum, significantly reducing background noise. The electron ionization (EI) mass spectrum of this compound would exhibit characteristic fragment ions corresponding to the dodecyl chain and the methanesulfonyl group.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent GC-MS System or equivalent |

| Column | DB-5 (30 m x 0.32 mm, 1.0 µm film thickness) nih.gov |

| Carrier Gas | Helium, Flow Rate: ~1.5 mL/min nih.govglobalresearchonline.net |

| Injector Temp. | 220 °C |

| Oven Program | Initial 50 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Interface Temp. | 240 °C nih.gov |

| Ion Source Temp. | 240 °C nih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV nih.gov |

| Detection Mode | Selective Ion Monitoring (SIM) |

| Monitored Ions | Hypothetical m/z values based on structure |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for analyzing this compound, especially in complex mixtures where the matrix components are non-volatile or thermally labile. nih.govsemanticscholar.org This technique avoids the need for high temperatures, preventing potential degradation of the analyte or matrix.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. A C18 column is typically used to separate the non-polar this compound from more polar components using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Electrospray ionization (ESI) is a suitable interface for generating ions of alkyl methanesulfonates, which can then be detected by the mass spectrometer. nih.gov For high sensitivity and specificity in complex matrices, Multiple Reaction Monitoring (MRM) mode is employed. nih.govnih.gov In MRM, a specific precursor ion of this compound is selected, fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process drastically reduces chemical noise and allows for accurate quantification at very low levels. nih.gov Derivatization is sometimes used for shorter-chain methanesulfonates to enhance UV detection or ionization, but direct analysis is often feasible with sensitive MS detectors. nih.govmdpi.com

Table 2: Representative LC-MS/MS Method Parameters for this compound

| Parameter | Value |

|---|---|

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 40% B to 95% B over 10 min |

| Flow Rate | 0.5 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transition | Hypothetical: [M+Na]+ → product ion |

Capillary Electrophoresis and Related High-Resolution Separation Techniques

Capillary Electrophoresis (CE) offers a high-resolution separation mechanism based on the differential migration of analytes in an electric field. While standard Capillary Zone Electrophoresis (CZE) is ideal for charged species, its application to neutral molecules like this compound requires modification. usp.orgmdpi.com

Micellar Electrokinetic Chromatography (MEKC) is a CE variant that enables the separation of neutral compounds. usp.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. usp.org This forms micelles that act as a pseudo-stationary phase. Neutral analytes, like this compound, partition between the aqueous buffer and the hydrophobic interior of the micelles. sonar.ch This differential partitioning, combined with the electrophoretic movement of the micelles and the electroosmotic flow of the buffer, leads to high-efficiency separations. usp.org

The separation can be optimized by adjusting parameters such as buffer pH, surfactant concentration, applied voltage, and the addition of organic modifiers. This technique is particularly advantageous due to its minimal sample and solvent consumption and high peak efficiencies.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for the structural elucidation and functional group analysis of this compound. These methods provide detailed information about the molecule's atomic connectivity and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework.

The ¹H NMR spectrum would show distinct signals for the protons of the methyl group on the sulfonate ester, the methylene (B1212753) group adjacent to the oxygen atom, the long alkyl chain, and the terminal methyl group of the dodecyl chain. The chemical shifts, integration values, and splitting patterns (multiplicity) allow for the precise assignment of each proton.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom in the molecule. This allows for confirmation of the number of carbon atoms and their chemical environment (e.g., attached to oxygen, part of the alkyl chain).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| CH₃-SO₂- | ~3.0 (singlet) | ~38 |

| -SO₂-O-CH₂- | ~4.2 (triplet) | ~70 |

| -O-CH₂-CH₂- | ~1.7 (multiplet) | ~29 |

| -(CH₂)₉- | ~1.2-1.4 (broad multiplet) | ~22-32 |

| -CH₂-CH₃ | ~1.3 (multiplet) | ~32 |

| -CH₂-CH₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the methanesulfonate group and the long alkyl chain. Key absorptions include the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, the S-O-C stretching vibration, and the C-H stretching and bending vibrations of the alkyl chain. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2925, 2855 | C-H stretching | Alkyl chain (CH₂, CH₃) |

| ~1465 | C-H bending | Alkyl chain (CH₂) |

| ~1350 | S=O asymmetric stretching | Sulfonate ester |

| ~1175 | S=O symmetric stretching | Sulfonate ester |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Simple alkyl sulfonates like this compound lack significant chromophores (electron systems that absorb light in the UV-Vis range). mu-varna.bg Consequently, this compound is expected to be largely transparent in the standard UV-Vis region (200-800 nm), exhibiting only weak end-absorption at shorter wavelengths. mdpi.com While not a primary tool for structural identification, its lack of significant absorption can be useful in confirming the absence of UV-active impurities. For quantitative analysis using UV-Vis detection, derivatization with a UV-active agent would be necessary, a strategy sometimes employed in HPLC methods for alkylating agents. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the molecular formula is C₁₃H₂₈O₃S, corresponding to a monoisotopic mass of approximately 264.176 g/mol and an average molecular weight of 264.43 g/mol . larodan.comguidechem.comchemspider.com

In a typical electron ionization (EI) mass spectrometry experiment, the this compound molecule would first form a molecular ion (M⁺•) at m/z ≈ 264. This molecular ion is energetically unstable and undergoes fragmentation, breaking at predictable points. chemguide.co.uklibretexts.org The fragmentation pattern provides valuable information about the molecule's structure.

The primary fragmentation pathways for this compound are expected to involve:

Cleavage of the long alkyl chain: The C₁₂H₂₅ chain can fragment, leading to a series of characteristic peaks separated by 14 mass units (corresponding to CH₂ groups). This results in a pattern of carbocation fragments [CₙH₂ₙ₊₁]⁺. libretexts.org

Cleavage around the sulfonate group: The bonds adjacent to the sulfonate ester group are susceptible to cleavage. Breakage of the C-O bond can lead to the formation of a dodecyl cation [C₁₂H₂₅]⁺ at m/z = 169. Alternatively, cleavage of the S-O bond could occur.

Rearrangement reactions: More complex rearrangements, such as the McLafferty rearrangement, are possible but depend on the specific ionization method and energy. udel.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Proposed Fragment Ion | Formula | Notes |

| 264 | Molecular Ion [M]⁺• | [C₁₃H₂₈O₃S]⁺• | The intact ionized molecule. |

| 185 | [M - CH₃SO₂]⁺ | [C₁₂H₂₅O]⁺ | Loss of the methanesulfonyl radical. |

| 169 | [C₁₂H₂₅]⁺ | [C₁₂H₂₅]⁺ | Cleavage of the C-O bond, forming the dodecyl cation. |

| 97 | [CH₃SO₃H₂]⁺ | [CH₅O₃S]⁺ | Ion resulting from rearrangement and cleavage, protonated methanesulfonic acid. |

| 85, 71, 57, 43 | [CₙH₂ₙ₊₁]⁺ | [C₆H₁₃]⁺, [C₅H₁₁]⁺, etc. | Characteristic alkyl fragments from the dodecyl chain. |

| 79 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ | Methanesulfonyl cation. |

Advanced Characterization for Material Science Applications

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Morphological and Crystalline Analysis

X-ray Diffraction (XRD) and electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful methods for investigating the solid-state properties of materials. XRD provides information on the crystalline structure, while SEM and TEM reveal surface morphology and internal structure, respectively.

A review of scientific literature indicates that specific XRD, SEM, or TEM studies focused solely on this compound have not been extensively published. However, the principles of these techniques can be applied to understand the type of information that would be obtained from such an analysis. Studies on analogous long-chain molecules and sulfonamides provide context for the expected findings. researchgate.netcore.ac.ukresearchgate.net

X-ray Diffraction (XRD) If this compound exists as a crystalline solid, XRD analysis would be used to determine its crystal lattice structure.

Crystallinity: The presence of sharp peaks in an XRD pattern would confirm a crystalline structure, whereas broad humps would indicate an amorphous or poorly ordered solid.

Unit Cell Parameters: For a crystalline sample, the positions of the diffraction peaks could be used to calculate the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Phase Identification: XRD is a primary tool for identifying different crystalline phases or polymorphs of a compound.

Electron Microscopy (SEM and TEM) SEM and TEM would provide direct visualization of the material's microstructure.

Morphology and Particle Size (SEM): SEM would reveal the shape, size, and surface texture of this compound particles or crystals. This is crucial for understanding how the material might pack or interact in a bulk form.

Internal Structure (TEM): TEM allows for much higher resolution imaging, capable of visualizing the internal structure, including any nanoscale ordering, defects, or different domains within a particle. For self-assembled structures, TEM can confirm morphology (e.g., lamellar, spherical). nih.gov

Interactive Data Table: Potential Solid-State Characterization of this compound

| Technique | Parameter Measured | Information Gained |

| X-ray Diffraction (XRD) | Diffraction angle (2θ) and peak intensity | Crystalline vs. amorphous nature, unit cell dimensions, phase purity. |

| Scanning Electron Microscopy (SEM) | Secondary/backscattered electrons | Particle size and distribution, surface morphology, and topography. |

| Transmission Electron Microscopy (TEM) | Transmitted electrons | Internal microstructure, crystal lattice defects, nanoscale organization. |

Electrochemical Characterization Techniques, e.g., Cyclic Voltammetry

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox properties of a chemical species in solution. wikipedia.orgsciepub.com A CV experiment measures the current that develops in an electrochemical cell as the potential is varied, providing information about the potentials at which oxidation and reduction occur.

This compound is not expected to be electrochemically active within the standard potential windows of common electrochemical systems. youtube.com Its molecular structure consists of a saturated long-chain alkyl group and a methanesulfonate ester group. Neither of these functional groups contains easily oxidizable or reducible centers. sfu.camdpi.com

Saturated Alkyl Chain: The C-C and C-H single bonds in the dodecyl chain are highly stable and require extreme potentials to be oxidized or reduced.

Methanesulfonate Ester: The sulfur atom in the sulfonate group is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. The ester linkage is also electrochemically stable under typical CV conditions.

Consequently, a cyclic voltammogram of a solution containing only this compound and a supporting electrolyte would likely show a flat, featureless response between the solvent and electrolyte breakdown potentials. This indicates the absence of any electron transfer processes involving the molecule.

Interactive Data Table: Expected Electrochemical Properties of this compound

| Parameter | Expected Result | Reason |

| Oxidation Potential | No peak observed | The molecule lacks electron-rich moieties for oxidation. |

| Reduction Potential | No peak observed | The molecule lacks electron-deficient moieties for reduction. |

| Redox Activity | Electrochemically inactive/inert | The saturated alkyl and sulfonate ester groups are stable and do not undergo electron transfer under typical CV conditions. |

Positron Annihilation Lifetime Spectroscopy (PALS) in Solution-Phase Studies

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that probes the local electron density and free volume in materials on a sub-nanometer scale. wikipedia.orgpicoquant.com It measures the lifetime of a positron, which is sensitive to the size of open-volume defects or voids where it may become trapped. researchgate.net While PALS is predominantly a solid-state characterization tool, it has been successfully applied to study the structure of self-assembled systems in the solution phase, such as micelles and liquid crystals. nih.govresearchgate.net

For an amphiphilic molecule like this compound, PALS could be a valuable tool for investigating its aggregation behavior in solution, particularly the formation of micelles above a critical micelle concentration (CMC). The formation of micelles creates distinct microenvironments—a hydrophobic core and a hydrophilic corona—that can be probed by PALS. rsc.orgresearchgate.net

The key PALS parameter in such studies is the lifetime of ortho-positronium (o-Ps), a bound state of a positron and an electron. wikipedia.org The o-Ps lifetime (τ₃) is directly related to the size of the free-volume cavity in which it is localized.

Below CMC: In a dilute solution, o-Ps would annihilate in the bulk solvent, exhibiting a lifetime characteristic of the solvent environment.

Above CMC: Upon micelle formation, o-Ps would preferentially partition into the low-electron-density hydrophobic cores of the micelles. This would lead to a significant increase in its lifetime (τ₃), as the free volume inside the micellar core is larger than in the bulk solvent. The intensity of this lifetime component (I₃) would be proportional to the number of micelles formed.

By monitoring τ₃ and I₃ as a function of surfactant concentration, PALS can be used to determine the CMC and obtain insights into the packing and mobility of the alkyl chains within the micellar core. nih.gov

Interactive Data Table: Application of PALS to this compound Solution Studies

| PALS Parameter | Physical Interpretation | Expected Change upon Micellization |

| o-Ps Lifetime (τ₃) | Size of local free volume cavity | Increase, as o-Ps localizes in the larger free volume of the hydrophobic micelle core. |

| o-Ps Intensity (I₃) | Probability of o-Ps formation (related to number of sites) | Increase, corresponding to the increasing number of micellar sites available. |

| Annihilation Rate (λ₃ = 1/τ₃) | Rate of o-Ps "pick-off" annihilation | Decrease, due to lower electron density in the micelle core compared to bulk solvent. |

Computational Modeling and Theoretical Investigations of Dodecyl Methanesulfonate

Molecular Dynamics and Quantum Chemical Simulations

At the most fundamental level, molecular dynamics (MD) and quantum chemical simulations are employed to model the behavior of dodecyl methanesulfonate (B1217627) with high fidelity. These methods allow for the precise calculation of molecular geometries, interaction energies, and electronic structures, which are foundational to understanding the compound's properties.

Molecular dynamics simulations are particularly well-suited for exploring the conformational landscape of dodecyl methanesulfonate and its interactions with surrounding molecules. Due to its amphiphilic nature, consisting of a long, nonpolar dodecyl tail and a polar methanesulfonate headgroup, the molecule exhibits complex behavior in different environments.

Simulations of long-chain alkyl sulfonates in aqueous systems reveal the importance of both hydrophobic and hydrophilic interactions. The dodecyl tail tends to avoid water, leading to aggregation and the formation of micellar structures, while the polar methanesulfonate group forms strong hydrogen bonds with water molecules. figshare.com MD studies on related compounds, such as methanesulfonic acid, have been used to develop reliable force fields that accurately predict thermodynamic, structural, and dynamic properties. acs.orgnih.gov These simulations quantify the extensive hydrogen bond network, which significantly influences properties like viscosity and self-diffusion. nih.gov For this compound, similar simulations can predict its orientation and aggregation at interfaces, such as air-water or oil-water, which is critical for its application as a surfactant. researchgate.netcapes.gov.br

Table 1: Simulated Properties of Related Methanesulfonate Systems from MD Studies Note: Data is for methanesulfonic acid as a proxy to illustrate typical simulation outputs.

| Property | Simulated Value | Experimental Value | Reference |

|---|---|---|---|

| Density (at 298 K) | 1.48 g/cm³ | 1.48 g/cm³ | nih.gov |

| Shear Viscosity (at 298 K) | 10.1 cP | 10.5 cP | nih.gov |

| Heat of Vaporization | 57.8 kJ/mol | 59.8 kJ/mol | nih.gov |

| Self-Diffusion Coefficient (at 298 K) | 0.45 x 10⁻¹⁰ m²/s | Not Available | nih.gov |

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating the reaction mechanisms of this compound. A key reaction for sulfonate esters is hydrolysis, the mechanism of which has been a subject of considerable theoretical investigation. acs.org Computational studies have explored whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise pathway involving a pentavalent intermediate. acs.orgrsc.org

For the alkaline hydrolysis of aryl sulfonate esters, which serve as a model for this compound, computational studies combining quantum mechanics and molecular mechanics (QM/MM) have provided evidence for a two-step mechanism. rsc.org These calculations suggest that the reaction proceeds via a pentavalent sulfurane intermediate, particularly when a strong nucleophile attacks and a poor leaving group is present. rsc.org DFT calculations can precisely map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. mdpi.com The calculated activation barriers from these models can then be compared with experimental kinetic data to validate the proposed mechanism. acs.org The debate continues, as other high-level computational studies have found no evidence for a stable intermediate, suggesting the mechanism is highly dependent on the specific sulfonate ester and reaction conditions. acs.org

Table 2: Comparison of Proposed Hydrolysis Mechanisms for Sulfonate Esters

| Mechanism | Key Feature | Computational Evidence |

|---|---|---|

| Concerted (SN2-like) | Single transition state | Linear Hammett plot correlations; some DFT studies find no stable intermediate. acs.org |

| Stepwise (Addition-Elimination) | Formation of a pentavalent intermediate | Non-linear Brønsted plot; QM/MM calculations showing a stable intermediate. rsc.org |

Multiscale Modeling Approaches

To bridge the gap between molecular-level phenomena and macroscopic material properties, multiscale modeling approaches are employed. These methods integrate data from different levels of theory (e.g., quantum chemistry, atomistic MD, and coarse-grained simulations) to model complex systems over longer time and larger length scales. ewha.ac.kr

Multiscale modeling is highly effective in explaining the macroscopic functions of materials containing sulfonate groups, such as lubricant detergents. acs.org In these systems, the primary function is to prevent the aggregation of sludge particles. A multiscale approach can elucidate this mechanism:

Atomistic Simulations (MD): These are used to study the specific interactions between the sulfonate detergent molecules and the sludge particle surfaces. Simulations show that the polar sulfonate headgroup forms strong hydrogen bonds with hydroxyl groups on the particle surfaces. acs.org

Coarse-Graining (CG): The detailed atomistic models are simplified into coarse-grained representations where groups of atoms are treated as single beads. This reduction in complexity allows for simulations of much larger systems containing multiple particles over longer timescales.

CG-MD Simulations: These larger-scale simulations reveal how the adsorption of detergent molecules, driven by the molecular interactions identified in the atomistic models, creates a protective layer around the sludge particles. The long, hydrophobic alkyl tails (like the dodecyl group) extend into the nonpolar solvent (base oil), creating steric hindrance that prevents the particles from aggregating and forming macroscopic deposits. acs.org

This approach successfully links the quantum-level detail of hydrogen bonding to the observable, macroscopic property of deposit control.

The simulation of transport phenomena, such as diffusion and viscosity, is crucial for understanding the behavior of this compound in fluid systems. Molecular dynamics simulations are a primary tool for calculating these properties directly. For instance, the self-diffusion coefficient can be calculated from the mean squared displacement of molecules over time, while viscosity can be determined using non-equilibrium MD methods or Green-Kubo relations. nih.gov

In a multiscale framework, these atomistically-derived transport properties can serve as inputs for higher-level models, such as computational fluid dynamics (CFD). ewha.ac.kr For example, MD simulations can provide accurate viscosity data for a specific concentration of a sulfonate-based surfactant in a solvent. This data can then be used in a CFD model to simulate the flow and mixing behavior of the fluid in an industrial process, providing a comprehensive model that spans from molecular interactions to bulk fluid dynamics.

Application of Computational Methods in Material Design and Optimization

The insights gained from computational modeling are not purely academic; they are directly applicable to the rational design and optimization of materials containing this compound. By providing a detailed, mechanistic understanding of how molecular structure dictates material performance, simulations can guide the development of new and improved products.

For example, in the design of novel surfactants, computational models can be used to screen potential candidates in silico. By systematically varying the length of the alkyl chain or modifying the structure of the polar headgroup, simulations can predict how these changes will affect key properties like critical micelle concentration, surface tension reduction, and detergency. This computational pre-screening can significantly reduce the time and cost associated with experimental trial-and-error development.

Similarly, in the field of lubricants, the multiscale modeling approach used to understand detergent action can be turned into a design tool. acs.org If a new type of engine sludge is identified, simulations can be used to design a modified sulfonate detergent with optimized molecular geometry for binding to that specific surface, thereby enhancing its performance. By understanding the energetic landscape of reactions like hydrolysis, computational chemistry can also help in designing more stable sulfonate esters for applications where longevity is critical.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanesulfonic acid |

| Aryl benzenesulfonates |

| Pyridine-3-yl benzene (B151609) sulfonate |

In Silico Screening and Design for Novel Methanesulfonate-Based Materials

In silico screening and computational design are integral to the modern development of new materials, enabling the rapid evaluation of virtual compounds and the prediction of their properties before synthesis. For this compound and its derivatives, these techniques can accelerate the discovery of novel materials with tailored functionalities.

Methodologies for Material Design:

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are prominent in silico methods that could be applied to the design of new methanesulfonate-based materials. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties. For instance, a QSAR model could be developed to predict the surfactant efficacy or lubricating properties of novel this compound derivatives. This would involve compiling a dataset of related compounds with known properties and using statistical methods to correlate these properties with molecular descriptors.

Molecular docking simulations could be employed to understand and predict the interaction of this compound-based molecules with specific surfaces or biological targets. For example, in the design of a novel surfactant for enhanced oil recovery, docking studies could simulate the binding of designed molecules to rock-oil interfaces, helping to identify candidates with optimal interaction energies.

Hypothetical Application in Designing Novel Surfactants:

The design of new surfactants based on the this compound scaffold could be systematically approached using a computational workflow. This would begin with the generation of a virtual library of this compound derivatives with varied structural modifications. Properties such as the critical micelle concentration (CMC), surface tension reduction, and biodegradability could then be predicted for each virtual compound using developed QSAR models. Promising candidates identified through this initial screening would then be subjected to more detailed molecular dynamics simulations to study their aggregation behavior and interaction with interfaces. This tiered approach allows for the efficient exploration of a vast chemical space to identify high-potential candidates for synthesis and experimental validation.

Interactive Data Table: Parameters in a Hypothetical QSAR Model for Surfactant Properties

| Molecular Descriptor | Descriptor Class | Potential Impact on Surfactant Property |

| LogP | Lipophilicity | Influences solubility and interaction with non-polar phases. |

| Molecular Weight | Constitutional | Related to the size of the molecule and can affect diffusion rates. |

| Polar Surface Area (PSA) | Topological | Affects water solubility and interaction with polar surfaces. |

| Number of Rotatable Bonds | Topological | Relates to molecular flexibility, which can impact packing at interfaces. |

| Dipole Moment | Electronic | Influences intermolecular interactions and solubility in polar solvents. |

Predictive Modeling in Chemical Process Development and Optimization

Predictive modeling is a critical component of modern chemical engineering, enabling the simulation and optimization of manufacturing processes for efficiency, safety, and cost-effectiveness. The principles of process modeling can be directly applied to the synthesis of this compound to enhance production outcomes.

Process Simulation and Optimization:

The production of this compound, likely involving the esterification of dodecanol (B89629) with methanesulfonyl chloride or a related reagent, can be modeled using chemical process simulation software such as Aspen HYSYS or CHEMCAD. A steady-state simulation of the process would involve defining the chemical components, selecting an appropriate thermodynamic fluid package, and specifying the reactions and unit operations (e.g., reactors, separators, heat exchangers).

Once a baseline model is established and validated against any available experimental data, it can be used for optimization studies. For example, sensitivity analyses can be performed to understand the influence of various operating parameters—such as temperature, pressure, and reactant molar ratios—on the reaction yield and product purity. This allows for the identification of optimal operating conditions that maximize production efficiency while minimizing energy consumption and waste generation.

Hypothetical Process Optimization Scenario:

Consider a continuous process for the synthesis of this compound. A process model could be used to investigate the impact of changing the molar flow rate of the reactants on the final product concentration. The simulation could predict how these changes affect the required size and duty of downstream separation units. Furthermore, heat integration studies, facilitated by tools like Aspen Energy Analyzer, could be conducted to design a heat exchanger network that minimizes the need for external heating and cooling utilities, thereby reducing operational costs. The results of such an optimization could lead to a more sustainable and economical manufacturing process.

Interactive Data Table: Key Parameters in a Predictive Model for this compound Synthesis

| Process Parameter | Unit | Typical Range for Optimization Study | Influence on Process |

| Reactor Temperature | °C | 50 - 100 | Affects reaction kinetics and selectivity. |

| Molar Ratio (Alcohol:Sulfonyl Chloride) | - | 1:1 - 1.2:1 | Impacts conversion and raw material utilization. |

| Residence Time | min | 30 - 120 | Determines the extent of reaction. |

| Catalyst Loading | wt% | 0.1 - 1.0 | Influences reaction rate. |

| Operating Pressure | kPa | 50 - 150 | Can affect reaction equilibrium and phase behavior. |

Q & A

Basic: What synthetic methodologies are recommended for dodecyl methanesulfonate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound is typically synthesized via esterification of methanesulfonic acid with dodecanol. Key steps include:

- Catalytic esterification : Use methanesulfonyl chloride and dodecanol in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts .

- Purification : Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Optimization : Monitor reaction kinetics using thin-layer chromatography (TLC) and adjust molar ratios (e.g., 1.2:1 dodecanol:methanesulfonyl chloride) to maximize yield .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR should show characteristic peaks: δ 1.2–1.6 ppm (dodecyl chain CH), δ 3.0 ppm (SO-CH), and δ 4.3 ppm (CH-O-SO) .

- Mass Spectrometry (LC-MS) : Expected molecular ion [M+H] at m/z 265.4 (CHOS).

- Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection at 210 nm; ≥95% purity is standard for research-grade material .

Advanced: How should researchers design experiments to evaluate the mutagenic potential of this compound in eukaryotic models?

Methodological Answer:

- Model selection : Use Saccharomyces cerevisiae (yeast) for preliminary screening due to its well-characterized DNA repair pathways .

- Dose-response assays : Expose log-phase yeast cultures to 0.1–10 mM this compound and measure survival via colony-forming units (CFUs). Compare with positive controls (e.g., ethyl methanesulfonate, 50 mM) .

- Genotoxicity endpoints : Perform comet assays or γ-H2AX staining to quantify DNA strand breaks. Validate with orthogonal methods like Ames test (bacterial reverse mutation assay) .

Advanced: How can contradictions in toxicity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Mechanistic studies : Use metabolomic profiling (e.g., LC-MS/MS) to identify active metabolites in in vivo systems that may not form in vitro .

- Species-specific differences : Compare toxicity in primary hepatocytes (human vs. rodent) to assess metabolic activation pathways .

- Dosimetry adjustments : Normalize doses using physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences .

Environmental Analysis: How can this compound be detected and quantified in aqueous environmental samples?

Methodological Answer:

- Sample preparation : Solid-phase extraction (C18 cartridges) to concentrate analytes from water .

- Detection : Ion chromatography coupled with suppressed conductivity detection for sulfonate groups (LOD: 0.1 µg/L) .

- Validation : Spike recovery tests (80–120%) and matrix-matched calibration to address interference from surfactants (e.g., sodium dodecyl sulfate) .

Degradation Studies: What methodologies are suitable for studying the environmental degradation pathways of this compound?

Methodological Answer:

- Aerobic biodegradation : Incubate with soil or activated sludge and monitor via CO evolution (ISO 9439 protocol). Use C-labeled this compound for tracer studies .

- Photodegradation : Exclude aqueous solutions to UV light (254 nm) and analyze breakdown products via GC-MS. Major products may include methanesulfonic acid and dodecanol .

Protein Interaction Studies: How can researchers assess the impact of this compound on protein conformation?

Methodological Answer:

- Surfactant properties : Use circular dichroism (CD) spectroscopy to monitor α-helix/β-sheet changes in model proteins (e.g., lysozyme) at 0.1–1% (w/v) this compound .

- Thermal stability : Differential scanning calorimetry (DSC) to measure melting temperature () shifts in protein-denaturant complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.